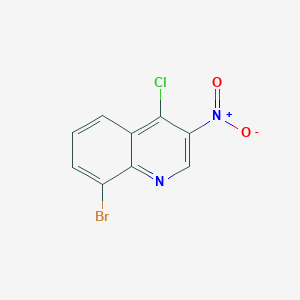

8-Bromo-4-chloro-3-nitroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

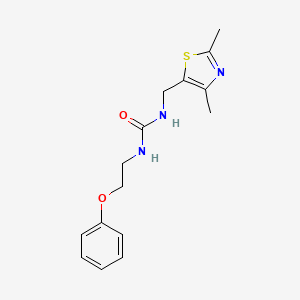

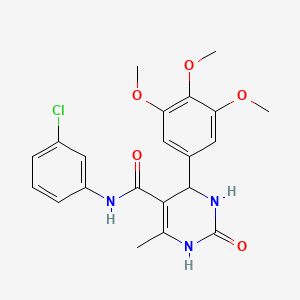

8-Bromo-4-chloro-3-nitroquinoline is a chemical compound with the molecular formula C9H4BrClN2O2 and a molecular weight of 287.5 . It is a solid substance and is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 8-Bromo-4-chloro-3-nitroquinoline, has been a subject of interest in organic and pharmaceutical chemistry . Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield have been reported . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis

The molecular structure of 8-Bromo-4-chloro-3-nitroquinoline is characterized by a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H4BrClN2O2/c10-6-3-1-2-5-8 (11)7 (13 (14)15)4-12-9 (5)6/h1-4H .Physical And Chemical Properties Analysis

8-Bromo-4-chloro-3-nitroquinoline is a solid substance . The exact density, boiling point, and melting point of this compound are not available in the retrieved sources .科学的研究の応用

8-Bromo-4-chloro-3-nitroquinoline

is a chemical compound with the molecular formula C9H4BrClN2O2 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

- Application : Quinoline motifs, which include 8-Bromo-4-chloro-3-nitroquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

- Methods of Application : This involves synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

- Results : Quinoline derivatives have shown medicinal importance such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .

- Application : Bicyclic sulfonamide compounds derived from 7-Bromo-4-chloro-3-nitroquinoline serve as potent inhibitors of voltage-gated sodium channels, specifically Nav1.7 .

- Methods of Application : This involves the synthesis of bicyclic sulfonamide compounds derived from 7-Bromo-4-chloro-3-nitroquinoline .

- Results : These compounds hold significant promise in the treatment of various disorders associated with sodium channel dysregulation, particularly pain disorders .

- Application : 7-bromo-4-chloro-3-nitroquinoline plays an important role in the synthesis of imidazoquinolines derivatives .

- Methods of Application : This involves the preparation of immunoconjugate derivatives for use as HER2 modulators .

- Results : Compound 33, the most potent synthesized compound, showed excellent mPGES-1 inhibition (IC50 = 9.1 nM) with high selectivity (>1000-fold) over both COX-1 and COX-2 .

Scientific Field: Medicinal Chemistry

Scientific Field: Pharmaceutical Synthesis

Scientific Field: Medicinal Chemistry

- Application : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

- Methods of Application : This involves various synthesis protocols for the construction of quinoline and its analogs, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols .

- Results : The main part of this review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment .

- Application : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

- Methods of Application : This mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

- Results : Quinoline derivatives such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities within the period from 2011 till 2021 .

- Application : 7-Bromo-4-chloro-3-nitroquinoline is crucial in pharmaceutical synthesis applications, serving as a key component in the development of NLRP3 modulators and sodium channel inhibitors .

- Methods of Application : This involves the synthesis of NLRP3 modulators and sodium channel inhibitors derived from 7-Bromo-4-chloro-3-nitroquinoline .

- Results : Derived compounds show promise in treating proliferative disorders like cancer and pain disorders .

Scientific Field: Synthetic Organic Chemistry

Scientific Field: Medicinal Chemistry

Scientific Field: Pharmaceutical Synthesis

- Application : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

- Methods of Application : This involves various synthesis protocols for the construction of quinoline and its analogs, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols .

- Results : The main part of this review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment .

- Application : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

- Methods of Application : This mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

- Results : Quinoline derivatives such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities within the period from 2011 till 2021 .

- Application : 7-Bromo-4-chloro-3-nitroquinoline is crucial in pharmaceutical synthesis applications, serving as a key component in the development of NLRP3 modulators and sodium channel inhibitors .

- Methods of Application : This involves the synthesis of NLRP3 modulators and sodium channel inhibitors derived from 7-Bromo-4-chloro-3-nitroquinoline .

- Results : Derived compounds show promise in treating proliferative disorders like cancer and pain disorders .

Scientific Field: Synthetic Organic Chemistry

Scientific Field: Medicinal Chemistry

Scientific Field: Pharmaceutical Synthesis

Safety And Hazards

将来の方向性

The future directions for 8-Bromo-4-chloro-3-nitroquinoline involve its potential use in the synthesis of drug candidates with dual modes of action, overcoming toxicity, and resistance . The ADMET studies and Structure-Activity Relationship (SAR) of novel derivatives are also highlighted to explore the drug-likeness of the quinoline-hybrids and the influence of substituent characteristics and position on the biological activity of the compounds .

特性

IUPAC Name |

8-bromo-4-chloro-3-nitroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClN2O2/c10-6-3-1-2-5-8(11)7(13(14)15)4-12-9(5)6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUWHFXFGJZPRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Br)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-4-chloro-3-nitroquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2385136.png)

![N-(3,4-dimethylphenyl)-2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2385141.png)

![Tert-butyl 3-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate;hydrochloride](/img/structure/B2385144.png)

![N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonohydrazide](/img/structure/B2385148.png)

![Pyrido[2,3-b]pyrazine, 3-chloro-2-methyl-](/img/structure/B2385149.png)

![Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2385150.png)

![2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2385153.png)

![Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2385155.png)